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molecular formula C8H10N2O3 B1631223 2,3,5-Trimethyl-4-nitropyridine 1-oxide CAS No. 86604-79-7

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Cat. No. B1631223
M. Wt: 182.18 g/mol
InChI Key: YMBLTOGTYNFTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

65 ml of fuming nitric acid (d =1.5) are added dropwise to 210 ml of conc. sulphuric acid while cooling. 96.5 g of 2,3,5-trimethylpyridine 1-oxide are subsequently added portionwise at 0°-5°, whereupon the mixture is stirred at room temperature for 1 hour, then heated to 90° within 3 hours and left at this temperature overnight. After cooling the solution is poured on to 1.5 kg of ice, whereupon the mixture is adjusted to pH 3 with conc. sodium hydroxide solution and extracted three times with 500 ml of methylene chloride. The combined organic phases are washed with 1 1 of water, dried over sodium sulphate and evaporated in vacuo. The residue is crystallized from ether/petroleum ether and there is obtained 2,3,5-trimethyl-4-nitropyridine 1-oxide of melting point 76°-78°.
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
96.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1.5 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[CH3:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([CH3:13])=[CH:8][N+:7]=1[O-:14].[OH-].[Na+]>S(=O)(=O)(O)O>[CH3:5][C:6]1[C:11]([CH3:12])=[C:10]([N+:1]([O-:4])=[O:2])[C:9]([CH3:13])=[CH:8][N+:7]=1[O-:14] |f:2.3|

Inputs

Step One
Name
Quantity
65 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
210 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
96.5 g
Type
reactant
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Step Three
Name
ice
Quantity
1.5 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° within 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left at this temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 500 ml of methylene chloride
WASH
Type
WASH
Details
The combined organic phases are washed with 1 1 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from ether/petroleum ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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